molecular formula C13H28O B155529 Tridecanol CAS No. 112-70-9

Tridecanol

Cat. No.: B155529
CAS No.: 112-70-9
M. Wt: 200.36 g/mol
InChI Key: XFRVVPUIAFSTFO-UHFFFAOYSA-N
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Description

Tridecan-1-ol: is a long-chain primary fatty alcohol with the chemical formula C13H28O . It is a colorless, waxy solid at room temperature and is practically insoluble in water . .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tridecan-1-ol can be oxidized to tridecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to tridecane using strong reducing agents like lithium aluminum hydride.

    Substitution: Tridecan-1-ol can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2)

Major Products:

    Oxidation: Tridecanoic acid

    Reduction: Tridecane

    Substitution: Tridecyl chloride

Mechanism of Action

The mechanism of action of tridecan-1-ol involves its interaction with lipid membranes and enzymes. As a long-chain fatty alcohol, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also be metabolized by alcohol dehydrogenases to form tridecanoic acid, which can further participate in various metabolic pathways .

Comparison with Similar Compounds

Uniqueness: Tridecan-1-ol is unique due to its specific chain length, which provides a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications in surfactants, lubricants, and emulsifiers .

Properties

IUPAC Name

tridecan-1-ol
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InChI

InChI=1S/C13H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h14H,2-13H2,1H3
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InChI Key

XFRVVPUIAFSTFO-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCO
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Molecular Formula

C13H28O
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Related CAS

22758-82-3 (tri-aluminum salt)
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DSSTOX Substance ID

DTXSID2021947
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Molecular Weight

200.36 g/mol
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Physical Description

Tridecanol is an oily liquid; colorless; mild, pleasant odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid or solid; [ICSC] White solid; [MSDSonline], Colorless liquid with a pleasant odor; [HSDB], Solid, COLOURLESS OILY LIQUID OR CRYSTALS.
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Boiling Point

525 °F at 760 mmHg (USCG, 1999), 152 °C at 14 mm Hg, 155.00 to 156.00 °C. @ 15.00 mm Hg, 274 °C
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Flash Point

250 °F (USCG, 1999), 121 °C, 250 °F (121 °C) (Open cup), 121 °C o.c. (mixed isomers)
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Solubility

INSOL IN WATER; SOL IN ALCOHOL & IN ETHER /1-TRIDECANOL/, Sol in ethanol, ether, Solubility in water, g/100ml at 20 °C: 0.01 (very poor)
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Density

0.846 at 68 °F (USCG, 1999) - Less dense than water; will float, VAPOR DENSITY: 6.9 (AIR= 1) /COMMERCIAL MIXTURE/, 0.8223 at 31 °C/4 °C, Relative density (water = 1): 0.8
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Vapor Density

6.9 (Air = 1), Relative vapor density (air = 1): 6.9
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Vapor Pressure

3.62 mmHg at 260 °F (USCG, 1999), 0.000436 [mmHg], 4.36X10-4 mm Hg at 25 °C
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Color/Form

WATER WHITE LIQ, Crystals from alcohol

CAS No.

26248-42-0, 112-70-9, 80206-82-2
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Melting Point

32.5 °C, Heat Fusion at Melting point = 4.5120X10+7 J/kmol (for the beta form), 32.00 to 33.00 °C. @ 760.00 mm Hg, 30-32 °C
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods

Procedure details

1-tridecanol; 1-tetradecanol; 1-pentadecanol; 1-hexadecanol;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of Tridecanol?

A1: this compound, also known as 1-Tridecanol, has a molecular formula of C13H28O and a molecular weight of 200.36 g/mol.

Q2: Does this compound exhibit any specific spectroscopic characteristics?

A2: While specific spectroscopic data isn't extensively discussed in the provided research, common techniques like FT-IR and HPLC have been employed for characterization. For instance, FT-IR has been used to characterize iso-Tridecanol polyoxyethylene ether phosphate. []

Q3: What is the solubility of this compound in different solvents?

A3: this compound exhibits varying solubilities. It displays limited solubility in water, while being more soluble in organic solvents like ethanol and n-dodecane. This solubility behavior influences its applications and formulation strategies. [, , ]

Q4: Does this compound possess any insecticidal or insect-repellent properties?

A4: Yes, research indicates that this compound exhibits both biting deterrent and insecticidal activity against mosquitoes (Aedes aegypti) and azalea lace bugs (Stephanitis pyrioides). Notably, 1-Tridecanol demonstrated repellent activity comparable to DEET in human-based cloth patch bioassays. []

Q5: Is this compound a component of any insect pheromones?

A5: Yes, this compound derivatives play a role in insect pheromone communication. For example, (Z)-9-tricosene, synthesized from 1-Tridecanol, acts as a sex pheromone for the house fly (Musca domestica). []

Q6: How does this compound influence the behavior of the pine sawfly Diprion jingyuanensis?

A6: The propionate ester of 3,7-dimethyl-2-Tridecanol is identified as the sex pheromone of the pine sawfly Diprion jingyuanensis. Specifically, a blend of two threo-isomers of this ester acts synergistically to attract males, showcasing the importance of stereochemistry in pheromone activity. []

Q7: What are the common applications of this compound derivatives in chemical synthesis?

A7: this compound serves as a valuable starting material for synthesizing various compounds. For instance, it is used in the production of iso-Tridecanol polyoxyethylene ether, a surfactant with applications in the cleaning industry. []

Q8: How is this compound utilized in the synthesis of diesters?

A8: this compound, often in combination with Decanol, is reacted with phthalic acid or its derivatives to produce diester mixtures. These mixtures find application as plasticizers in molding compositions. []

Q9: Can this compound be used to modify the properties of other compounds?

A9: this compound acts as a phase modifier in extraction processes involving tri-n-octylamine. This modification impacts the extraction efficiency and stability of the solvent system, highlighting its role in influencing chemical processes. []

Q10: What is the environmental fate and impact of this compound?

A10: While specific data on this compound's environmental degradation is limited in the provided research, its presence in indoor dust has been linked to potential health concerns. Further research is crucial to fully assess its long-term ecological impact. [, ]

Q11: How does this compound interact with ozone in the atmosphere?

A11: Research suggests that this compound exhibits a low reaction probability with ozone, indicating its relatively slow degradation in the atmosphere compared to unsaturated compounds. []

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